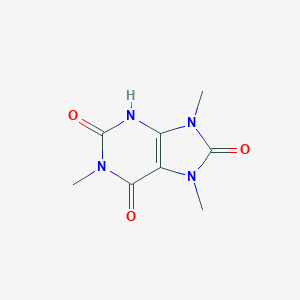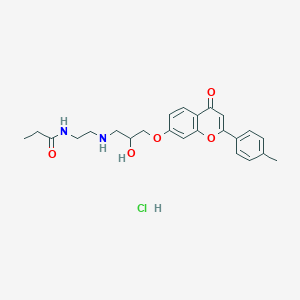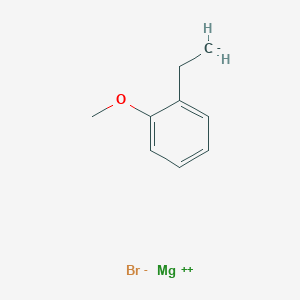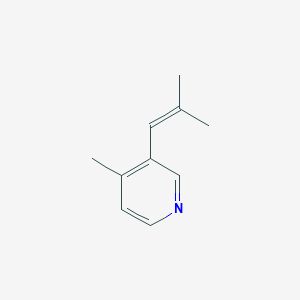
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic organic compound that belongs to the pyridine family. It is commonly known as piperidine and is widely used in the chemical industry as a solvent, reagent, and building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is not well understood. However, it is known to act as a weak base and can form hydrogen bonds with other molecules. It can also undergo various chemical reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects:
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has various biochemical and physiological effects. It is known to be toxic to humans and can cause irritation to the skin, eyes, and respiratory system. It can also cause liver and kidney damage if ingested or inhaled. It is not recommended for human consumption or use.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has several advantages and limitations for lab experiments. It is a versatile reagent and solvent that can be used in various chemical reactions. It is also readily available and relatively inexpensive. However, it is toxic and can be hazardous to handle. Proper safety precautions should be taken when using Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) in lab experiments.
Orientations Futures
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has several future directions for research. It can be used as a building block for the synthesis of new organic compounds with improved properties. It can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to understand its mechanism of action and to develop safer and more efficient methods for its synthesis and use.
In conclusion, Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a versatile organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has the potential to contribute significantly to the chemical industry and scientific research, but proper safety precautions should be taken when handling it.
Méthodes De Synthèse
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can be synthesized by the reaction of 4-methyl-3-(2-methyl-1-propenyl) pyridine with hydrogen gas in the presence of a palladium catalyst. The reaction takes place at high temperature and pressure and yields Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) in high purity.
Applications De Recherche Scientifique
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has various scientific research applications. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a solvent and reagent in various chemical reactions. Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is widely used in the chemical industry, and its applications are continually expanding.
Propriétés
Numéro CAS |
111422-56-1 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
Clé InChI |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
SMILES canonique |
CC1=C(C=NC=C1)C=C(C)C |
Synonymes |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
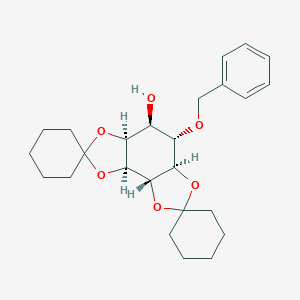
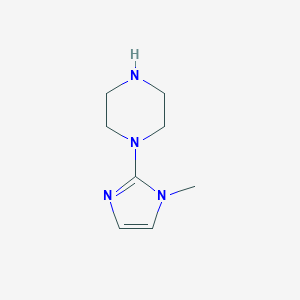
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
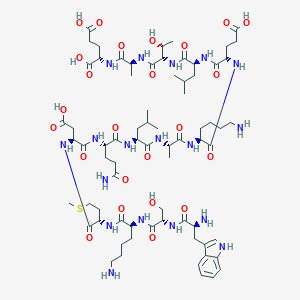

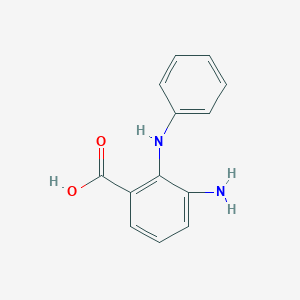
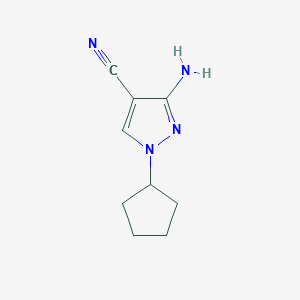
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
